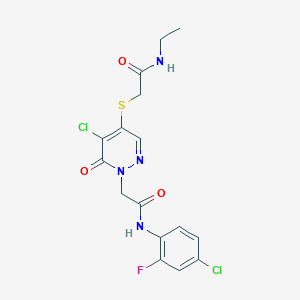

4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is mainly used in the field of medicinal chemistry, where it has been studied extensively for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Properties of Polyamides

4-tert-butylcatechol derivatives, similar to 4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, are used in synthesizing polyamides with flexible main-chain ether linkages. These polyamides demonstrate non-crystalline properties, high solubility in polar solvents, and the ability to form transparent, flexible, and tough films. They also exhibit high thermal stability, with most having glass transition temperatures above 200°C and 10% weight loss temperatures exceeding 480°C (Hsiao, Yang, & Chen, 2000).

2. Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, related to 4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, are utilized in synthetic organic chemistry for nucleophilic substitutions and radical reactions. These processes modify the benzene ring and lead to the generation of azocarboxamides and various aryl radicals (Jasch, Höfling, & Heinrich, 2012).

3. Cognitive Enhancement Properties

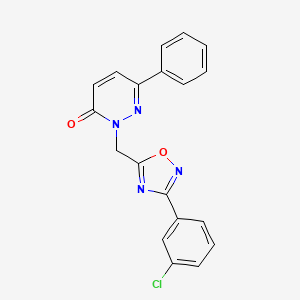

A related compound, 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine, has been identified as a selective inverse agonist at the GABA(A) alpha5 receptors. It enhances performance in animal models of cognition, suggesting potential applications in cognitive enhancement therapies (Chambers et al., 2004).

4. Antitumor Activity

4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound structurally related to 4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, has shown promising antitumor activity against the Hela cell line, indicating potential in cancer treatment research (Ye Jiao et al., 2015).

5. Formation of Gallium(III) Complexes

Derivatives of 1,4,7-triazacyclononane-1,4,7-triacetic acid, which include di-tert-butyl compounds like 4-(tert-butyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, are synthesized for chelating gallium(III) complexes. These complexes have potential applications in labeling biomolecules with radioactive gallium for medical imaging and diagnostics (Shetty et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of pharmaceuticals , suggesting that the compound may interact with biological targets.

Mode of Action

It’s worth noting that similar compounds have been synthesized via amination, reduction, esterification, trityl protection, and condensation steps . These processes could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been noted for their wide range of physiological and pharmacological activities , which suggests that they may interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown a wide range of physiological and pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-13(10-18-20-11)9-17-15(19)12-5-7-14(8-6-12)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJGBDJDAIRSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)

![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)

![1-methyl-2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983774.png)

![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)

![2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2983784.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)